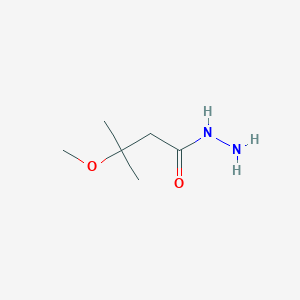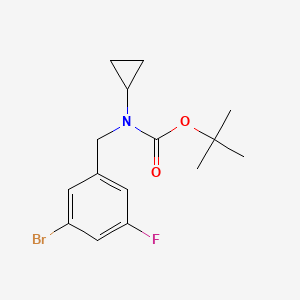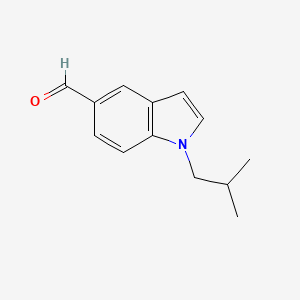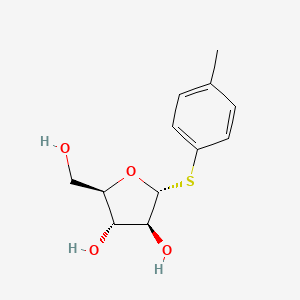![molecular formula C11H9FO2 B1412492 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one CAS No. 1702461-58-2](/img/structure/B1412492.png)
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one
Overview
Description
1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (FPE) is a synthetic compound that has a wide range of applications in the fields of chemistry and biology. FPE is an important intermediate for the synthesis of various organic compounds and has been used in various scientific research applications. In
Scientific Research Applications
Organometallic Complexes
A study by Bustelo et al. (2007) discusses the activation of compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to a series of allenylidene and alkenylcarbyne complexes. This research highlights the use of such compounds in creating organometallic complexes with potential applications in catalysis and material science (Bustelo et al., 2007).
Synthesis of Chiral Smectic Mesogenes
Kula et al. (2010) explored the synthesis of new chiral smectic mesogenes using a process involving Sonogashira coupling, which included compounds similar to 1-[2-Fluoro-4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. This research is significant for developing advanced liquid crystal technologies (Kula et al., 2010).
Structural Analysis of Isomeric Compounds
Li et al. (2005) studied two isomeric compounds involving structures similar to this compound. This research provides insights into the molecular structures and conformations of such compounds, useful in material science and chemistry (Li et al., 2005).
Antibacterial and Antifungal Agents
Pervaram et al. (2017) synthesized 1,2,3-triazole derivatives using a precursor similar to this compound, and evaluated their antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Pervaram et al., 2017).
Molecular Synthesis and Characterization
Talybov and Baghirli (2020) discussed the synthesis of a compound closely related to this compound, highlighting its potential in stereochemical and molecular studies (Talybov & Baghirli, 2020).
Spectroscopic Analysis
Najiya et al. (2014) conducted a spectroscopic analysis of a compound structurally similar to this compound, revealing insights into its molecular characteristics and properties (Najiya et al., 2014).
Liquid Crystal Studies
Kolek et al. (2013) investigated the dynamics of liquid crystals involving molecules similar to this compound, contributing to the understanding of liquid crystal behavior in various phases (Kolek et al., 2013).
Future Directions
properties
IUPAC Name |
1-(2-fluoro-4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h1,4-5,7H,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRDWBIZQJZVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)


![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)




![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)
